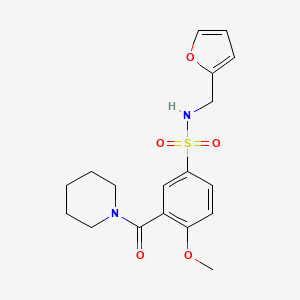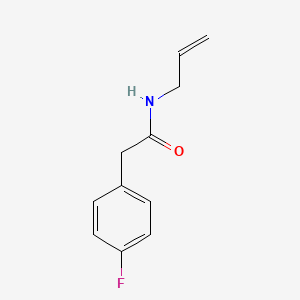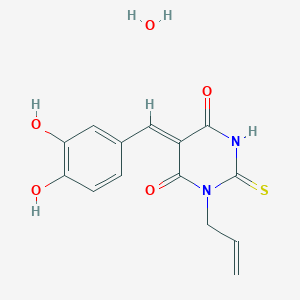![molecular formula C17H15N5 B5401262 8-{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-2-yl}quinoline](/img/structure/B5401262.png)
8-{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-2-yl}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-2-yl}quinoline, also known as PIQ, is a small molecule that has gained interest in recent years due to its potential applications in scientific research. PIQ is a heterocyclic compound that contains both imidazole and quinoline rings. It has been found to exhibit promising properties in various biological assays, making it a valuable tool for researchers in the fields of biochemistry, pharmacology, and medicinal chemistry.
作用機序
The exact mechanism of action of 8-{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-2-yl}quinoline is not fully understood, but it is believed to act by binding to specific proteins and modulating their activity. For example, this compound has been shown to inhibit tubulin polymerization, leading to disruption of microtubule dynamics and cell cycle arrest. It has also been found to inhibit histone deacetylases, leading to changes in gene expression and cellular differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects, depending on the specific protein target. For example, inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis, while inhibition of histone deacetylases can lead to changes in gene expression and cellular differentiation. This compound has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 8-{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-2-yl}quinoline in lab experiments is its high potency and specificity for certain protein targets. This allows researchers to study the effects of specific protein interactions without interfering with other cellular processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain assays.
将来の方向性
There are several potential future directions for research involving 8-{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-2-yl}quinoline. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of this compound's interactions with other proteins and cellular processes, which could lead to the discovery of new drug targets and therapeutic strategies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various biological assays.
合成法
8-{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-2-yl}quinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Suzuki-Miyaura coupling reaction. One common method involves the reaction of 2-bromo-8-chloroquinoline with 1-(2-aminoethyl)-1H-imidazole in the presence of a palladium catalyst. This reaction yields this compound with a high yield and purity.
科学的研究の応用
8-{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-2-yl}quinoline has been found to exhibit a wide range of biological activities, including inhibition of protein-protein interactions, modulation of enzyme activity, and inhibition of cancer cell proliferation. It has been shown to bind to various proteins, including tubulin, histone deacetylases, and the estrogen receptor. These interactions have been studied in vitro and in vivo, leading to promising results in the fields of cancer research and drug discovery.
特性
IUPAC Name |
8-[1-(2-pyrazol-1-ylethyl)imidazol-2-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5/c1-4-14-5-2-7-18-16(14)15(6-1)17-19-9-11-21(17)12-13-22-10-3-8-20-22/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFVFMDPVCEHGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=NC=CN3CCN4C=CC=N4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-(tetrahydrofuran-3-yl)pyridin-2-amine](/img/structure/B5401181.png)

![2-[2-(4-bromophenyl)vinyl]-3-(2-pyridinyl)-4(3H)-quinazolinone](/img/structure/B5401189.png)
![2,3-dichloro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5401203.png)
![N-(2,3-dimethylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5401211.png)



![3-biphenyl-4-yl-5-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5401242.png)
![2-(benzylsulfonyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5401267.png)


![7-methyl-2,2-bis(trifluoromethyl)-2,3-dihydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5401275.png)
![2-{2-[5-(2-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate](/img/structure/B5401280.png)
